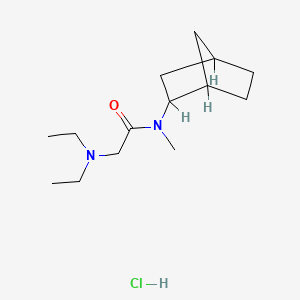
Rolipram, (R)-, C-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rolipram, ®-, C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes . This compound is particularly valuable in neuroscience research for studying brain function and disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rolipram, ®-, C-11 involves the incorporation of the radioactive isotope carbon-11 into the molecular structure. One common method is the use of [11C]carbon monoxide in a carbonylation reaction to introduce the carbon-11 isotope at a carbonyl position . This method is advantageous due to its efficiency and the high molar activity of the resulting compound.
Industrial Production Methods: Industrial production of Rolipram, ®-, C-11 typically involves automated synthesis modules designed for radiopharmaceutical production. These modules ensure the rapid and efficient incorporation of carbon-11, which has a short half-life of approximately 20.4 minutes . The production process is highly regulated to ensure the purity and safety of the radiopharmaceutical for clinical use.
Analyse Chemischer Reaktionen
Types of Reactions: Rolipram, ®-, C-11 primarily undergoes substitution reactions due to the presence of the carbon-11 isotope. These reactions are facilitated by the use of specific reagents and conditions that promote the incorporation of the radioactive isotope into the molecular structure .
Common Reagents and Conditions: Common reagents used in the synthesis of Rolipram, ®-, C-11 include [11C]carbon monoxide and various catalysts that facilitate the carbonylation reaction. The reaction conditions typically involve high pressure and temperature to ensure efficient incorporation of the carbon-11 isotope .
Major Products Formed: The major product formed from these reactions is Rolipram, ®-, C-11 itself, which is used as a PET imaging agent. The high specificity and selectivity of the synthesis process ensure that the final product is of high purity and suitable for clinical applications .
Wissenschaftliche Forschungsanwendungen
Rolipram, ®-, C-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In neuroscience, it is used to study the distribution and function of PDE4 in the brain, providing valuable insights into various neurological disorders . In medicine, it is used in clinical trials to investigate the effects of PDE4 inhibitors on cognitive function and mood disorders . Additionally, it has applications in drug development, where it is used to evaluate the efficacy and safety of new PDE4 inhibitors .
Wirkmechanismus
Rolipram, ®-, C-11 exerts its effects by selectively inhibiting PDE4, an enzyme responsible for the breakdown of cAMP . By inhibiting PDE4, Rolipram, ®-, C-11 increases the levels of cAMP in cells, which in turn modulates various signaling pathways involved in inflammation, cognition, and mood regulation . The molecular targets of Rolipram, ®-, C-11 include PDE4 isoforms distributed in the brain and peripheral tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Rolipram, ®-, C-11 include other PDE4 inhibitors such as roflumilast and apremilast . These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications.
Uniqueness: What sets Rolipram, ®-, C-11 apart from other PDE4 inhibitors is its use as a radiolabeled compound for PET imaging . This unique application allows for the non-invasive study of PDE4 distribution and function in vivo, providing valuable insights that are not possible with non-radiolabeled compounds .
Eigenschaften
CAS-Nummer |
347148-61-2 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
(4R)-4-(3-cyclopentyloxy-4-(111C)methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1/i1-1 |
InChI-Schlüssel |
HJORMJIFDVBMOB-ZYZCRDMLSA-N |
Isomerische SMILES |
[11CH3]OC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)

